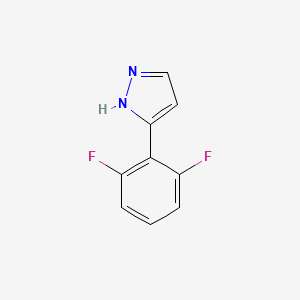

3-(2,6-Difluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPUQMOVAHTSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 2,6 Difluorophenyl 1h Pyrazole

Electrophilic Substitution Pathways on the Pyrazole (B372694) Ring

The pyrazole ring is aromatic and generally undergoes electrophilic substitution reactions. globalresearchonline.netrrbdavc.org Due to the electronic distribution within the five-membered ring, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon atom. rrbdavc.orgscribd.com Attack at the C3 or C5 positions would lead to a less stable cationic intermediate. rrbdavc.org While the strongly electron-withdrawing 2,6-difluorophenyl group at C3 deactivates the pyrazole ring towards electrophiles compared to unsubstituted pyrazole, substitution still proceeds at the C4 position.

Common electrophilic substitution reactions applicable to the pyrazole scaffold include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid (-SO₃H) group at the C4 position. scribd.com

Halogenation: Using reagents like N-halosuccinimides, halogens (Cl, Br, I) can be selectively introduced at the C4 position. mdpi.com

Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a versatile method for introducing a formyl group (-CHO) at the C4 position, creating valuable synthetic intermediates. scribd.commdpi.com

Azo Coupling: In the presence of a mild base, pyrazole can react with diazonium salts (Ar-N₂⁺) to form an azo compound at the C4 position. scribd.com

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Position of Substitution | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid derivative |

| Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | 4-Formylpyrazole derivative |

Nucleophilic Addition and Substitution Reactions on the Pyrazole Ring and Fluorophenyl Moiety

Nucleophilic reactions on this molecule can target either the pyrazole ring or the difluorophenyl substituent, depending on the reaction conditions and the nature of the nucleophile.

On the Pyrazole Ring: The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. Such reactions are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups or is part of a fused heterocyclic system. ias.ac.in Deprotonation at the N1 position by a strong base, however, generates a pyrazolate anion, which significantly enhances reactivity towards electrophiles but not nucleophiles. ias.ac.in

On the Fluorophenyl Moiety: The 2,6-difluorophenyl group is susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.compressbooks.pub This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. pressbooks.pub In 3-(2,6-difluorophenyl)-1H-pyrazole, the pyrazole ring itself acts as an electron-withdrawing substituent, activating the phenyl ring for nucleophilic attack.

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group.

This pathway allows for the displacement of one or both fluorine atoms by various nucleophiles, such as amines, alkoxides, or thiolates, providing a route to highly functionalized derivatives. Organic photoredox catalysis has emerged as a mild method to achieve nucleophilic defluorination on unactivated fluoroarenes. nih.gov

Reaction Mechanisms of Functional Group Interconversions on the Pyrazole Scaffold

Functional groups introduced onto the this compound scaffold can be further transformed to create a diverse range of analogues. For example, a 4-formyl group, installed via the Vilsmeier-Haack reaction, is a versatile handle for subsequent chemistry. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an oxime or imine.

Similarly, if an amino group is present, as in 3-amino-5-(2,6-difluorophenyl)-1H-pyrazole, it can undergo a variety of transformations. evitachem.com Acylation with acid chlorides or anhydrides yields the corresponding amides. The 3-aminopyrazole (B16455) scaffold is a well-established pharmacophore in medicinal chemistry, often serving as an adenine-mimetic that can form crucial hydrogen bonds with protein kinases. mdpi.com

Influence of the 2,6-Difluorophenyl Moiety on Reaction Pathways and Selectivity

The 2,6-difluorophenyl substituent exerts a profound influence on the reactivity of the pyrazole core through a combination of electronic and steric effects.

Electronic Influence: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect deactivates the pyrazole ring, making electrophilic substitution reactions slower than in unsubstituted pyrazole. Conversely, this electron-withdrawing character activates the phenyl ring for nucleophilic aromatic substitution, as it helps to stabilize the transient Meisenheimer complex. pressbooks.pub

Steric and Conformational Influence: The bulky phenyl group, flanked by two ortho-fluorine atoms, sterically hinders the N1 and C5 positions of the pyrazole ring. This steric hindrance further reinforces the intrinsic electronic preference for electrophilic attack at the C4 position. Furthermore, the pyrazole fragment often acts as a rigid linker in more complex molecules, such as protein kinase inhibitors, providing a specific vector and extended conformation for substituents. mdpi.com Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the most likely sites for nucleophilic attack on complex halogenated heterocyclic systems. wuxibiology.com

Oxidative and Reductive Transformations of Pyrazole Derivatives

The aromatic pyrazole ring is generally stable and resistant to both oxidation and reduction. globalresearchonline.net

Oxidative Transformations: While the core ring is robust, it can be oxidized under specific and often harsh conditions. For instance, some substituted pyrazoles can undergo oxidative ring transformation to yield other heterocyclic systems, such as 1,2,3-triazoles, when treated with powerful oxidizing agents like lead(IV) tetra-acetate. rsc.org More commonly, oxidative reactions are used in the synthesis of pyrazoles from their partially reduced precursors. The oxidation of pyrazolines to the corresponding aromatic pyrazoles is a key step in many synthetic routes, often achieved with mild oxidizing agents or catalyzed by metals. mdpi.com

Reductive Transformations: The reduction of the pyrazole ring is also challenging but can be accomplished through catalytic hydrogenation. This process typically occurs in a stepwise manner, first yielding a pyrazoline and, upon further reduction, a pyrazolidine. globalresearchonline.netcsic.es The specific conditions required depend on the substituents present on the ring.

Structural Modifications, Derivatization, and Structure Property Relationships of 3 2,6 Difluorophenyl 1h Pyrazole Derivatives

Derivatization at the Pyrazole (B372694) Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atoms of the pyrazole ring are key sites for derivatization, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's properties. N-alkylation and N-acylation are the most common modifications.

N-Alkylation:

N-alkylation of pyrazoles is a fundamental transformation that can be achieved through various synthetic methods. A general method involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach provides a valuable alternative to traditional methods that often require strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers, with the major product often determined by steric hindrance. mdpi.comsemanticscholar.org

Enzymatic methods have also emerged as a highly selective means for pyrazole N-alkylation. Engineered enzymes, such as a promiscuous methyltransferase, can catalyze the transfer of alkyl groups (e.g., methyl, ethyl, propyl) from non-natural S-adenosyl-l-methionine analogs to the pyrazole nitrogen with exceptional regioselectivity (>99%). nih.gov

N-Acylation:

N-acylation introduces an acyl group onto the pyrazole nitrogen, which can serve as a key building block for more complex molecules. The synthesis of N-acyl pyrazole derivatives can be accomplished through the condensation of carbohydrazide (B1668358) derivatives with 1,3-dicarbonyl compounds. researchgate.net Green chemistry approaches, such as using a ball mill for the synthesis, have been shown to be effective, providing good yields and reproducibility. researchgate.netresearchgate.net

A summary of representative N-alkylation and N-acylation reactions for pyrazole derivatives is presented below:

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Trichloroacetimidate, Brønsted acid (e.g., CSA) | N-Alkyl pyrazole | Mild conditions, avoids strong bases. mdpi.comsemanticscholar.org |

| N-Alkylation | Engineered methyltransferase, haloalkane | N-Alkyl pyrazole | High regioselectivity (>99%). nih.gov |

| N-Acylation | Carbohydrazide, 1,3-dicarbonyl compound | N-Acyl pyrazole | Can be performed under green conditions (ball mill). researchgate.netresearchgate.net |

Substituent Effects on the Pyrazole Ring (e.g., C-4, C-5 Positions)

Modification of the pyrazole ring at the C-4 and C-5 positions is a crucial strategy for fine-tuning the electronic and steric properties of 3-(2,6-difluorophenyl)-1H-pyrazole derivatives.

Substitution at the C-4 Position:

The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. For instance, Vilsmeier-Haack formylation can introduce a carbaldehyde group at this position. The introduction of substituents at C-4 can significantly impact the biological activity of the molecule. For example, in a series of pyrazole-based inhibitors, modifications at the C-4 position were explored to understand their structure-activity relationship.

Substitution at the C-5 Position:

The C-5 position offers another site for structural diversification. A flexible synthetic route allows for the introduction of various alkyl and aryl substituents at the C-5 position. nih.gov This is typically achieved by coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine (B178648) to construct the pyrazole nucleus. nih.gov The nature of the substituent at C-5 can influence the reactivity of other positions on the ring and play a role in intermolecular interactions, such as hydrogen bonding. nih.gov Studies on 3,5-diaryl-substituted pyrazoles have shown that the electronic nature of the substituents at these positions significantly influences their catalytic activity. nih.gov

The following table summarizes the effects of substituents at the C-4 and C-5 positions on the properties of pyrazole derivatives:

| Position | Substituent | Method of Introduction | Impact on Properties |

| C-4 | Carbaldehyde | Vilsmeier-Haack formylation | Modulates biological activity |

| C-5 | Alkyl, Aryl | From alkynyl ketones and hydrazine | Influences steric environment and potential for hydrogen bonding. nih.gov |

| C-3 & C-5 | Aryl with electron-donating/withdrawing groups | Condensation reactions | Affects catalytic activity; electron-withdrawing groups can enhance activity. nih.gov |

Modifications of the Difluorophenyl Group and their Impact on Molecular Properties

Altering the substitution pattern of the 2,6-difluorophenyl ring is another key strategy to modulate the properties of the parent compound. A notable example is the synthesis of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, which were investigated as potential ryanodine (B192298) receptor (RyR) regulators for insecticidal applications. nih.gov In this series, the modification of the difluorophenyl ring to a chloro-difluorophenyl moiety was a critical change that led to potent insecticidal activity. nih.gov This highlights that even subtle changes to the fluorine substitution pattern or the introduction of other halogens can have a profound impact on the biological activity of the molecule.

Structure-Activity Relationship (SAR) Studies in Ligand-Target Interactions

SAR studies are crucial for understanding how the structural features of a molecule contribute to its biological activity and for guiding the design of more potent and selective compounds. For derivatives of this compound, SAR studies have been instrumental in identifying key structural determinants for activity against various biological targets.

In the development of insecticidal 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, a systematic SAR study revealed that the nature of the substituents on the pyrazole ring was critical for their activity against Mythimna separata and Plutella xylostella. nih.gov For instance, compound IVc from this study, with specific modifications on the pyrazole ring, exhibited larvicidal activity comparable to the commercial insecticide chlorantraniliprole. nih.gov

General SAR studies on pyrazole derivatives have also provided valuable insights. For example, in a series of 1,3-diphenyl-1H-pyrazole derivatives acting as PPARγ partial agonists, the substitution pattern on the phenyl rings was found to be critical for their binding affinity and partial agonistic activity. researchgate.net Similarly, for pyrazole-based inhibitors of meprin α and β, structural variations at positions 3 and 5 of the pyrazole ring were systematically evaluated to modulate inhibitory activity and selectivity. nih.gov

Key findings from SAR studies of pyrazole derivatives are summarized in the table below:

| Compound Series | Target | Key SAR Findings | Reference |

| 1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole derivatives | Ryanodine Receptor (insecticidal) | Substituents on the pyrazole ring are critical for potency. | nih.gov |

| 1,3-Diphenyl-1H-pyrazole derivatives | PPARγ | Phenyl ring substitution pattern dictates binding affinity and partial agonism. | researchgate.net |

| 3,5-Disubstituted pyrazole derivatives | Meprin α and β | Modifications at C-3 and C-5 modulate inhibitory activity and selectivity. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements (e.g., Triazole Analogs)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. The pyrazole ring, due to its specific size and electronic properties, can often be replaced by other five-membered heterocycles like triazoles.

A prominent example is the bioisosteric replacement of the pyrazole moiety in the CB1 receptor antagonist rimonabant. acs.orgnih.gov In these studies, the 1,5-diarylpyrazole core was replaced with thiazole, triazole, and imidazole (B134444) rings. acs.orgnih.gov The resulting compounds were shown to be cannabinoid bioisosteres of the original diarylpyrazole class, exhibiting in vitro CB1 antagonistic activities and considerable selectivity. acs.orgnih.gov Molecular modeling studies confirmed a close three-dimensional structural overlap between the novel imidazole derivatives and rimonabant, and a strong correlation was observed in the SAR between the imidazole and pyrazole series. acs.org

The synthesis of pyrazole-triazole hybrids is another area of active research, aiming to combine the favorable properties of both heterocyclic rings. researchgate.net These hybrid structures offer new avenues for exploring chemical space and developing compounds with novel biological activities. The successful application of scaffold hopping from a pyrazole to a triazole demonstrates the utility of this approach in generating new lead compounds.

Advanced Spectroscopic and Crystallographic Investigations of 3 2,6 Difluorophenyl 1h Pyrazole Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Detailed Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(2,6-difluorophenyl)-1H-pyrazole analogues. By examining the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain profound insights into the molecular framework and conformational dynamics of these compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the protons on the pyrazole ring typically appear as distinct signals. For instance, in unsubstituted pyrazole, the protons resonate at specific chemical shifts. chemicalbook.com The introduction of a 2,6-difluorophenyl group at the 3-position significantly influences the electronic environment and, consequently, the chemical shifts of the pyrazole protons. The protons on the phenyl ring exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon skeleton. The carbon atoms of the pyrazole and the difluorophenyl rings resonate at characteristic chemical shifts. The presence of the electron-withdrawing fluorine atoms causes a downfield shift for the attached carbon atoms. The gauge-independent atomic orbital (GIAO) method is often employed to calculate theoretical chemical shifts, which can then be compared with experimental data to confirm structural assignments. longdom.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The 2,6-difluoro substitution pattern gives rise to specific signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and adjacent protons or carbons offer crucial data for confirming the substitution pattern and studying conformational preferences. nih.gov The anisochrony of fluorine atoms in a CHF₂ group linked to a pyrazole ring has been observed, providing insights into the molecule's stereochemistry. nih.gov

Dynamic NMR Studies: Temperature-dependent NMR studies can reveal dynamic processes such as tautomerism and restricted rotation around the C-N bond connecting the pyrazole and phenyl rings. These studies provide information on the energy barriers associated with these conformational changes.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.0 - 8.5 (pyrazole ring), 7.0 - 7.5 (phenyl ring) | Proton environment, coupling interactions, stereochemistry |

| ¹³C | 100 - 150 (pyrazole ring), 110 - 165 (phenyl ring) | Carbon framework, electronic effects of substituents |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | Presence and environment of fluorine atoms, conformational analysis |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and analyzing the vibrational modes of this compound analogues. These techniques provide a molecular fingerprint, allowing for detailed structural characterization.

Infrared (IR) Spectroscopy: The FT-IR spectra of pyrazole derivatives are characterized by specific absorption bands corresponding to the vibrational modes of the molecule. Key vibrational modes include:

N-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazole and phenyl rings are observed around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyraz-ole and phenyl rings are found in the 1400-1650 cm⁻¹ region.

C-F Stretching: The characteristic C-F stretching vibrations of the difluorophenyl group appear at lower frequencies, typically in the 1100-1300 cm⁻¹ range. nih.govresearchgate.net

Ring Deformation Modes: Pyrazole ring deformation vibrations are observed at lower wavenumbers, often below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For pyrazole derivatives, Raman spectra can help to identify the symmetric stretching modes of the aromatic rings and the C-F bonds. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. aps.org

Theoretical calculations, often using Density Functional Theory (DFT) methods, are frequently employed to predict the vibrational frequencies and intensities. longdom.org These theoretical spectra are then compared with the experimental data to aid in the assignment of complex vibrational bands and to gain a deeper understanding of the molecular structure.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 | Weak or inactive |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

| Pyrazole Ring Deformation | < 1000 | < 1000 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound analogues. It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molar mass of the compound. For this compound, the exact mass can be used to confirm its molecular formula (C₉H₆F₂N₂). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous determination of the elemental composition. rsc.org

Fragmentation Patterns: The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. The fragmentation patterns of pyrazole derivatives are influenced by the stability of the resulting fragments. libretexts.org Common fragmentation pathways include:

Loss of a Hydrogen Atom: A peak corresponding to [M-1]⁺ can be observed due to the loss of a hydrogen atom from the N-H group of the pyrazole ring.

Cleavage of the Phenyl-Pyrazole Bond: Scission of the bond connecting the phenyl and pyrazole rings can lead to fragments corresponding to the difluorophenyl cation or the pyrazole radical cation.

Loss of HCN or N₂: The pyrazole ring can undergo cleavage, leading to the loss of small neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

Loss of Fluorine: Fragmentation involving the loss of a fluorine atom from the difluorophenyl ring can also occur.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the detailed characterization of the molecular structure and the identification of unknown analogues.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [C₉H₆F₂N₂]⁺ (M⁺) | 180 | Molecular Ion |

| [C₉H₅F₂N₂]⁺ | 179 | Loss of H |

| [C₆H₃F₂]⁺ | 113 | Difluorophenyl cation |

| [C₃H₃N₂]⁺ | 67 | Pyrazole cation |

| [C₈H₅FN₂]⁺ | 161 | Loss of F |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and photophysical properties of this compound analogues. This method provides insights into how these molecules interact with light, which is crucial for applications in materials science and photochemistry.

Absorption Spectra: The UV-Vis absorption spectra of pyrazole derivatives typically exhibit intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic pyrazole and phenyl rings. osti.govnih.gov The position of the absorption maximum (λ_max) is influenced by the electronic nature of the substituents. The difluoro substitution on the phenyl ring can cause a shift in the absorption bands compared to the unsubstituted parent compound.

Emission Spectra: Some pyrazole analogues exhibit fluorescence, emitting light after being excited by UV radiation. The emission spectrum provides information about the excited state of the molecule. The wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process, are important photophysical parameters. The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural relaxation of the molecule in the excited state.

Quantum Yields: The fluorescence quantum yield is a critical parameter for assessing the potential of a compound for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

The photophysical properties of these compounds can be tuned by modifying their molecular structure, for example, by introducing different substituents on the pyrazole or phenyl rings. This allows for the rational design of materials with specific absorption and emission characteristics.

| Photophysical Parameter | Description | Significance |

| λ_max (Absorption Maximum) | Wavelength at which the molecule absorbs the most light. | Indicates the energy of the electronic transition. |

| λ_em (Emission Maximum) | Wavelength at which the molecule emits the most light. | Characterizes the color of the emitted light. |

| Stokes Shift | Difference between λ_max and λ_em. | Provides information about the excited state geometry. |

| Φ_f (Fluorescence Quantum Yield) | Ratio of emitted photons to absorbed photons. | Measures the efficiency of the fluorescence process. |

Single Crystal X-ray Diffraction (XRD) Analysis

Determination of Molecular Conformation and Stereochemistry

XRD analysis reveals the precise spatial arrangement of atoms, including the relative orientation of the pyrazole and the 2,6-difluorophenyl rings. This includes the determination of the torsion angle between the two rings, which is a key conformational parameter. The planarity of the pyrazole ring and any distortions in the phenyl ring due to the fluorine substituents can be accurately measured. lookchem.com

For chiral analogues, XRD can unambiguously determine the absolute stereochemistry of the molecule. This is crucial for understanding the structure-activity relationships of biologically active compounds.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal packing of this compound analogues is governed by a variety of non-covalent intermolecular interactions. XRD analysis allows for the detailed characterization of these interactions, which play a critical role in determining the physical properties of the material.

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms such as nitrogen or oxygen on neighboring molecules. lookchem.comcardiff.ac.uk These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as chains or sheets. nih.gov

π-Stacking: The aromatic pyrazole and phenyl rings can engage in π-stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, where the fluorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. While fluorine is the least polarizable halogen, these interactions can still play a role in directing the crystal packing. mdpi.comnih.gov

The study of these intermolecular interactions through techniques like Hirshfeld surface analysis provides a deeper understanding of the forces that govern the self-assembly of these molecules in the solid state. lookchem.comnih.gov

| Interaction Type | Description | Structural Implication |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Formation of predictable supramolecular synthons, influencing crystal packing. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stabilization of the crystal structure and influences electronic properties. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can act as a directional force in crystal engineering, influencing molecular assembly. |

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld surface analysis has emerged as a powerful tool for the quantitative and qualitative assessment of intermolecular interactions within a crystal lattice. This method provides a visual and numerical breakdown of the close contacts that govern the supramolecular architecture of crystalline solids. In the context of this compound analogues, Hirshfeld surface analysis offers deep insights into the nature and relative contributions of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

To illustrate the application of this method, we can consider the detailed findings from a study on a complex pyrazole derivative, (3S,3aR,6aS)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d] olemiss.edunih.govoxazole-4,6-dione. researchgate.netnih.gov Although this molecule has additional fused rings and substituents, the core interactions involving the pyrazole and phenyl rings are of significant interest.

The Hirshfeld surface analysis of this analogue revealed that the most significant contributions to the crystal packing arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov The detailed percentage contributions of the various intermolecular contacts are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.3 |

| C···H/H···C | 29.8 |

| O···H/H···O | 15.0 |

| N···H/H···N | 6.5 |

| C···C | 1.8 |

| O···C/C···O | 1.3 |

| N···O/O···N | 0.5 |

| O···O | 0.5 |

| N···C/C···N | 0.3 |

The fingerprint plots provide a more detailed visualization of these interactions. For the analogue discussed, the H···H contacts appear as a large, diffuse region, while the C···H/H···C and O···H/H···O interactions are characterized by distinct "wings" in the plot. nih.gov For this compound, one would expect to observe characteristic features in the fingerprint plot corresponding to the F···H contacts, which would provide quantitative data on their prevalence and geometry within the crystal structure.

Computational and Theoretical Studies on 3 2,6 Difluorophenyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. It is extensively used to determine the electronic structure and to optimize the molecular geometry of compounds.

DFT calculations are instrumental in determining the most stable conformation of a molecule by optimizing its geometry to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to achieve reliable geometric parameters. nih.gov

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

In a comprehensive study on a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a HOMO-LUMO energy gap of approximately 4.458 eV. This relatively large energy gap indicates high electronic stability and lower reactivity. nih.gov For 3-(2,6-difluorophenyl)-1H-pyrazole, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence the energies of the frontier orbitals, likely lowering both the HOMO and LUMO energy levels. The precise energy gap would require specific calculations for this molecule.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Pyrazole Derivative

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.532 | -2.074 | 4.458 |

Data sourced from a study on a structurally related pyrazole derivative to illustrate typical values. nih.gov

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of electronic transition energies, oscillator strengths, and the nature of excited states. These calculations are vital for interpreting UV-visible absorption spectra and predicting the photophysical properties of a compound. nih.gov

For instance, in the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations identified a prominent absorption peak at around 251 nm, which was assigned to a π → π* transition involving the HOMO to LUMO+1 excitation. nih.gov Similar calculations for this compound would be expected to predict its absorption characteristics, with the difluorophenyl substitution likely causing shifts in the absorption maxima compared to unsubstituted phenyl-pyrazole. The agreement between theoretical and experimental spectra is generally good, though discrepancies can arise, particularly for fluorescence emission energies where the excited state geometry relaxation plays a significant role. nih.gov

Table 2: Representative Calculated Electronic Transitions for a Related Pyrazole Derivative

| Compound | Transition | Wavelength (nm) | Oscillator Strength (f) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | HOMO → LUMO+1 | ~251 | Not specified |

Data sourced from a study on a structurally related pyrazole derivative to illustrate typical findings. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the van der Waals surface of a molecule. It provides a color-coded map where different colors represent different values of the electrostatic potential, thereby identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Red colors typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.govresearchgate.net

MEP analysis is crucial for predicting the reactive sites of a molecule and understanding its intermolecular interactions. For pyrazole derivatives, the MEP map would highlight the negative potential around the nitrogen atoms of the pyrazole ring, indicating their role as hydrogen bond acceptors. In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map showed the most negative regions around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyrazole ring, identifying these as the primary sites for electrophilic interaction. nih.gov For this compound, the highly electronegative fluorine atoms would create a region of negative potential around them, while the hydrogen on the pyrazole nitrogen would be a site of positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density, ρ(r). The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond. ijnc.ir

For instance, a negative Laplacian of the electron density at the BCP is indicative of a shared-shell interaction, typical of covalent bonds. In a combined computational and crystallographic analysis of iododiflunisal, a difluorophenyl derivative, QTAIM was used to analyze hydrogen bonds, halogen bonds, and π-π stacking interactions, demonstrating its utility in understanding non-covalent interactions in systems containing difluorophenyl moieties. ub.edu Such an analysis for this compound would provide detailed insights into the C-F, C-N, N-N, and C-H bonds, as well as any intramolecular hydrogen bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a trajectory of the system over time, offering insights into conformational changes, molecular flexibility, and the dynamics of ligand-target interactions. nih.govmdpi.com

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation around the single bond connecting the pyrazole and difluorophenyl rings. When this molecule is part of a larger system, such as a complex with a biological macromolecule, MD simulations can reveal the stability of the binding pose, the nature of the intermolecular interactions over time, and the conformational changes induced in both the ligand and the target upon binding. nih.govnih.gov Studies on various pyrazole derivatives have utilized MD simulations to confirm the stability of docking results and to understand the dynamic behavior within a protein's active site. nih.gov

In Silico Modeling of Molecular Interactions (e.g., Docking Studies for Binding Modes to Macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. researchgate.netnih.gov

Numerous studies have reported the use of molecular docking to investigate the interaction of pyrazole derivatives with various biological targets, such as protein kinases and carbonic anhydrases. nih.govresearchgate.netnih.gov For example, docking studies of pyrazole derivatives with cyclin-dependent kinase 2 (CDK2) have revealed key hydrogen bonding interactions and hydrophobic contacts that are crucial for binding affinity. nih.gov In the context of this compound, docking studies could be performed to identify its potential biological targets and to understand its binding mechanism. The difluorophenyl group could engage in specific interactions, such as halogen bonds or hydrophobic interactions, within the binding pocket of a protein. A study on a N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a CDK inhibitor, highlights how the substituted phenyl ring plays a critical role in binding. nih.gov

Table 3: Representative Binding Energies of Pyrazole Derivatives from Docking Studies

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

Data sourced from a study on various pyrazole derivatives to illustrate typical binding energy values. nih.gov

Advanced Materials and Chemical Applications of 3 2,6 Difluorophenyl 1h Pyrazole Derivatives

Utilization in Metal Complexation and Coordination Chemistry

Derivatives of 3-(2,6-difluorophenyl)-1H-pyrazole are valuable ligands in coordination chemistry, forming stable complexes with a variety of transition metals, including iridium(III) and nickel(II). The nitrogen atoms of the pyrazole (B372694) ring act as effective coordination sites, and the difluorophenyl group can influence the electronic and steric properties of the resulting metal complexes.

Iridium(III) Complexes: Iridium(III) complexes are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. utm.my The 2-(2,4-difluorophenyl)pyridine (B1338927) ligand, a structural relative of the title compound, is commonly used in the synthesis of highly efficient phosphorescent iridium(III) complexes. utm.my For instance, heteroleptic iridium(III) complexes incorporating cyclometalated 1-(2,4-difluorophenyl)-1H-pyrazole have been synthesized and their photophysical properties tuned by modifying other ligands in the coordination sphere. researchgate.net These complexes often exhibit blue emission, a desirable characteristic for display and lighting applications. researchgate.net The synthesis of these complexes typically involves the reaction of a di-μ-chloro-bridged iridium(III) dimer with the desired ancillary ligands. utm.mynih.gov The resulting mononuclear complexes often possess a distorted octahedral geometry. utm.mynih.gov

Nickel(II) Complexes: Pyrazole derivatives also form well-defined complexes with nickel(II). The coordination geometry around the nickel(II) center can vary depending on the specific ligands and reaction conditions, with both distorted tetrahedral and octahedral geometries being observed. nih.gov For example, the reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with nickel(II) chloride can yield a mononuclear complex with a distorted octahedral structure. nih.gov The study of these complexes is important for understanding fundamental coordination principles and for the development of new catalysts and materials. The coordination of pyrazole-based ligands to Ni(II) can also be influenced by the presence of other functional groups on the ligand, leading to the formation of diverse supramolecular structures. researchgate.net

Integration into Photoluminescent and Organic Light-Emitting Materials

The unique photophysical properties of this compound derivatives make them promising candidates for use in photoluminescent materials and organic light-emitting diodes (OLEDs). The combination of the pyrazole core and the fluorinated phenyl ring can lead to materials with high quantum yields and tunable emission colors.

The introduction of fluorine atoms into the phenyl ring of pyrazole-based ligands can significantly impact the photophysical properties of their corresponding metal complexes. For example, iridium(III) complexes with cyclometalated 1-(2,4-difluorophenyl)-1H-pyrazole have been shown to be blue emitters. researchgate.net The emission wavelength of these complexes can be further tuned by the introduction of different functional groups on the ancillary ligands. researchgate.net The electronic character of the emitting triplet state in these complexes is often a mix of metal-to-ligand and ligand-to-ligand charge transfer (MLCT/LLCT). researchgate.net

Furthermore, pyrazole derivatives have been investigated for their general fluorescence properties. globalresearchonline.net The specific substitution pattern on the pyrazole ring and the nature of any coordinated metal ions can influence the fluorescence intensity and wavelength. nih.gov This tunability is a key advantage in the design of new fluorescent materials for various applications, including sensors and bio-imaging.

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The this compound scaffold is a valuable building block in organic synthesis, providing a platform for the construction of more complex molecules with diverse biological and material properties. The pyrazole ring can be functionalized at various positions, allowing for the introduction of a wide range of substituents.

For instance, the aldehyde derivative, this compound-4-carbaldehyde, serves as a key intermediate for further chemical transformations. uni.lu This aldehyde can undergo various reactions, such as condensation and oxidation, to generate a library of new compounds. Similarly, the carboxylic acid derivative, 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid, offers another handle for synthetic modifications, enabling the formation of amides, esters, and other functional groups. biosynth.com

The pyrazole core itself can be constructed through various synthetic routes, often involving the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov The versatility of these synthetic methods allows for the preparation of a wide array of substituted pyrazoles, which can then be used as precursors in the synthesis of more elaborate molecular architectures.

Development of Mechanistic Probes for Biochemical Pathways

The inherent biological activity of many pyrazole derivatives has led to their use as scaffolds for the development of mechanistic probes to study biochemical pathways, such as enzyme inhibition and receptor modulation. The specific substitution pattern on the pyrazole ring can be tailored to target particular enzymes or receptors with high affinity and selectivity.

Enzyme Inhibition: Pyrazole-based compounds have been extensively studied as inhibitors of various enzymes. For example, derivatives of pyrazole have been designed as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov Molecular docking studies can be used to understand the binding interactions of these inhibitors with the active site of the enzyme, providing insights into the mechanism of inhibition. nih.gov Furthermore, certain pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in the cell cycle. nih.gov

Receptor Modulation Studies: The ability of pyrazole derivatives to interact with biological targets makes them useful tools for studying receptor modulation. By systematically modifying the structure of the pyrazole compound, researchers can probe the structure-activity relationships that govern its interaction with a specific receptor. This information is invaluable for the rational design of new therapeutic agents.

Applications in Agrochemistry as Chemical Scaffolds

The pyrazole scaffold is a well-established and important component in the development of modern agrochemicals. nih.govglobalresearchonline.net The unique structural and electronic properties of pyrazole derivatives contribute to their efficacy as fungicides, herbicides, and insecticides. The introduction of a difluorophenyl group can enhance the biological activity and metabolic stability of these compounds.

Difluoromethyl- and trifluoromethyl-substituted pyrazoles are particularly valuable scaffolds for the preparation of fungicides. nih.gov These fluorinated groups can significantly increase the bioactivity of the target molecules. For example, pyrazole-carboxamide fungicides are used to control diseases in various crops. nih.gov The development of new synthetic methods for producing these fluorinated pyrazoles is an active area of research. nih.gov

The versatility of the pyrazole ring allows for the creation of large libraries of compounds that can be screened for their agrochemical properties. By modifying the substituents on the pyrazole and phenyl rings, chemists can optimize the biological activity, selectivity, and environmental profile of these potential agrochemicals.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and frequency conversion. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their asymmetric charge distribution and extended π-conjugation.

The NLO properties of pyrazole derivatives can be tuned by introducing electron-donating and electron-accepting groups into the molecular structure. This creates a "push-pull" system that enhances the second-order and third-order NLO response. Studies have shown that the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear optical susceptibility (χ⁽³⁾) of pyrazole derivatives can be significant. researchgate.net

The Z-scan technique is a common method used to measure the NLO properties of these materials. researchgate.net Research in this area focuses on synthesizing new pyrazole derivatives with optimized NLO responses for specific applications in photonics and optical technologies.

Future Directions and Emerging Research Avenues for 3 2,6 Difluorophenyl 1h Pyrazole Research

Development of Novel Synthetic Routes with Enhanced Atom and Step Economy

Traditional syntheses of pyrazoles, such as the Knorr cyclocondensation, often involve multiple steps and can generate significant waste. researchgate.net Future research will prioritize the development of more efficient and sustainable synthetic methodologies for 3-(2,6-Difluorophenyl)-1H-pyrazole and its derivatives.

Key areas of focus include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired pyrazole (B372694) scaffold in a single operation. researchgate.netrsc.org A three-component reaction, for instance, could involve a hydrazine (B178648), a difluorinated phenyl precursor, and a three-carbon building block to construct the pyrazole ring with high efficiency. nih.govrsc.org

Flow Chemistry: The use of continuous-flow reactors offers superior control over reaction parameters, enhances safety when dealing with hazardous intermediates, and allows for rapid optimization and scale-up. mdpi.comacs.org Implementing flow processes for the synthesis of this compound, potentially telescoping multiple reaction steps without intermediate isolation, could dramatically improve step economy and reduce waste. mdpi.comacs.org For example, a flow system could facilitate the in-situ generation of a reactive intermediate followed immediately by a cycloaddition step. sci-hub.se

Catalytic Approaches: Exploring novel catalysts, including transition metals or organocatalysts, for [3+2] cycloaddition reactions could provide regioselective and high-yielding pathways to substituted fluorinated pyrazoles. researchgate.netresearchgate.net This avoids the harsher conditions and stoichiometric reagents sometimes required in classical condensation methods.

Table 1: Comparison of Synthetic Strategies for Pyrazole Synthesis

| Strategy | Traditional Methods (e.g., Knorr Synthesis) | Emerging "Green" Methods | Advantages of Emerging Methods |

|---|---|---|---|

| Approach | Stepwise condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net | Multicomponent reactions, flow chemistry, catalysis. researchgate.netrsc.orgmdpi.com | Fewer steps, reduced waste, improved safety and scalability. |

| Solvents | Often requires high-boiling organic solvents. | Can utilize greener solvents like water, ethanol, or even solvent-free conditions. rsc.org | Lower environmental impact, reduced cost. |

| Efficiency | Moderate yields, often requires purification after each step. | High yields, high atom and step economy. rsc.org | Increased overall efficiency and cost-effectiveness. |

| Safety | May involve isolation of potentially unstable intermediates. mdpi.com | Hazardous intermediates can be generated and consumed in situ. mdpi.comacs.org | Enhanced operational safety. |

Exploration of Unconventional Reactivity and Catalysis with Fluorinated Pyrazoles

The N-unsubstituted pyrazole ring can act as a proton-responsive ligand in organometallic complexes, participating in metal-ligand cooperative catalysis. nih.gov The electron-withdrawing nature of the 2,6-difluorophenyl substituent in this compound significantly modulates the electronic properties of the pyrazole core, lowering the pKa and influencing its coordination behavior. olemiss.edu

Future research should investigate:

Proton-Coupled Electron Transfer (PCET): Designing complexes where the pyrazole's N-H group acts as a proton shuttle to facilitate multielectron redox reactions. This could be applied to challenging transformations like dinitrogen activation or water splitting. nih.gov

Frustrated Lewis Pairs (FLPs): The combination of the acidic N-H proton on the pyrazole and a sterically hindered Lewis base could create novel FLPs for the activation of small molecules like H₂, CO₂, or olefins.

Asymmetric Catalysis: Incorporating this compound into chiral pincer ligands could lead to new catalysts for asymmetric synthesis, where the fluorine atoms play a key role in stereochemical control through specific non-covalent interactions.

The unique reactivity endowed by the fluorine atoms could enable catalytic cycles that are inaccessible to non-fluorinated analogues, opening new avenues in bond activation and formation.

Advanced Spectroscopic Probes and Sensing Applications of Fluorinated Pyrazoles

Pyrazole derivatives are excellent scaffolds for fluorescent chemosensors due to their stable aromatic structure and the ease with which they can be functionalized. rsc.orgnih.gov The pyrazole unit can serve as a fluorophore, an ion recognition site, or both. nih.govnih.gov The introduction of fluorine can further enhance photophysical properties and selectivity.

Emerging research avenues include:

Ion-Selective Chemosensors: Functionalizing the this compound scaffold with specific chelating groups could lead to highly selective and sensitive fluorescent "turn-on" or "turn-off" probes for environmentally or biologically important ions like Zn²⁺, Cu²⁺, or Al³⁺. rsc.orgnih.govresearchgate.net

Anion Sensing: The acidic N-H proton of the pyrazole, made more acidic by the difluorophenyl group, could be exploited for the selective recognition of anions like fluoride (B91410) (F⁻) or cyanide (CN⁻) through hydrogen bonding interactions, resulting in a detectable colorimetric or fluorometric response. nih.gov

Bioimaging Probes: By attaching the pyrazole scaffold to biomolecules or organelle-targeting moieties, researchers can develop probes for live-cell imaging. nih.govdntb.gov.ua The fluorine atoms can enhance cell permeability and metabolic stability, making these probes more robust for biological applications. nih.gov

Table 2: Examples of Pyrazole-Based Fluorescent Sensors

| Probe Name/Scaffold | Target Analyte | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| (E)-N′-(2-hydroxy-3-methoxybenzylidene)-3,5-dimethyl-1H-pyrazole-1-carbohydrazide (HMPC) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence enhancement. | rsc.org |

| Fused pyrazole 78 | Fluoride (F⁻) | Photoinduced Electron Transfer (PET) modulation. | Fluorescence enhancement and spectral shift. | nih.gov |

| 3-(coumarin-3-yl)pyrazole 65 | H₂S | Reaction-based cleavage of a dinitrobenzenesulfonyl group. | Fluorescence "turn-on". | nih.gov |

| Pyrazole-based probe 16 | Al³⁺ | Complex formation inhibiting PET. | Fluorescence increase. | nih.gov |

Deeper Theoretical Insights into Fluorine Effects on Molecular Properties and Interactions

While the benefits of fluorination are well-documented, the precise effects on molecular interactions can be subtle and challenging to predict. nih.gov The 2,6-difluoro substitution pattern on the phenyl ring of this compound presents a fascinating case for computational study due to the proximity of the fluorine atoms to the pyrazole ring.

Future theoretical work should focus on:

Conformational Analysis: Understanding how the fluorine atoms influence the rotational barrier around the C-N bond connecting the phenyl and pyrazole rings, which dictates the molecule's preferred three-dimensional shape and its ability to fit into binding pockets.

Non-covalent Interactions: Using high-level computational methods like Møller-Plesset perturbation theory (MP2) to quantify the strength and nature of intramolecular (F···H-N) and intermolecular (C-F···π, C-F···C=O) interactions. nih.govacs.orgmdpi.com These interactions are critical for understanding ligand-protein binding and crystal packing.

Electrostatic Potential Mapping: Calculating the molecular electrostatic potential (MESP) to visualize how the fluorine atoms modulate the electron distribution across the entire molecule. mdpi.com This can guide the rational design of derivatives with specific interaction profiles, for example, by identifying regions prone to electrophilic or nucleophilic attack.

These computational studies are essential for moving beyond intuition and enabling the rational, physics-based design of new molecules with tailored properties. nih.gov

Design of Next-Generation Molecular Scaffolds with Tuned Properties for Specific Chemical Applications

The this compound structure is not an end in itself but a building block for more complex molecular architectures. Its inherent properties—a stable heterocyclic core, a site for hydrogen bonding, and a fluorinated aromatic ring—make it an ideal starting point for creating next-generation scaffolds.

Future design strategies could explore:

Bioisosteric Replacement: Using the 3-(2,6-difluorophenyl)pyrazole moiety as a bioisostere for other chemical groups in known active molecules to improve properties like potency, selectivity, or metabolic profile. nih.gov

Fused Heterocyclic Systems: Synthesizing novel polycyclic systems by annulating other rings onto the pyrazole core, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyridines. nih.gov These fused scaffolds can present entirely new three-dimensional shapes and biological activities.

Materials Science Applications: Incorporating the this compound unit into polymers or metal-organic frameworks (MOFs). The polar and coordinative nature of the scaffold could lead to materials with interesting electronic, optical, or gas-sorption properties. researchgate.netresearchgate.net

By systematically exploring functionalization at different positions of the pyrazole ring and leveraging the unique influence of the difluorophenyl group, chemists can develop a diverse library of novel compounds for applications ranging from targeted therapeutics to advanced materials. researchgate.net

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| (E)-N′-(2-hydroxy-3-methoxybenzylidene)-3,5-dimethyl-1H-pyrazole-1-carbohydrazide (HMPC) |

| 3-(coumarin-3-yl)pyrazole |

| Pyrazolo[3,4-d]pyrimidine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2,6-difluorophenyl)-1H-pyrazole, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives. For example, amidation or esterification of the carboxylic acid intermediate with substituted amines or alcohols (e.g., using 3-(methylamino)benzonitrile) can yield target derivatives . Key intermediates include halogenated phenyl precursors and pyrazole-carboxylic acid building blocks. Alternative routes involve Suzuki-Miyaura cross-coupling or cyclocondensation of hydrazines with diketones under acidic conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-ESI-MS) is critical for confirming molecular mass (e.g., m/z 339.2 [M+H]⁺ observed in derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, helps resolve fluorine substituent effects. X-ray crystallography is recommended for structural elucidation, as demonstrated for related difluorophenyl-pyrazole compounds . Purity analysis can employ HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Q. How does the presence of the 2,6-difluorophenyl group influence the electronic and steric properties of the pyrazole core?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density on the pyrazole ring, enhancing electrophilic reactivity at the N1 and C5 positions. Steric hindrance from the 2,6-substitution pattern restricts rotational freedom, favoring planar conformations. Computational methods (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals and steric maps .

Advanced Research Questions

Q. What strategies can be employed to optimize the low synthetic yield (e.g., 26%) observed in the preparation of this compound derivatives?

- Methodological Answer : Yield optimization requires systematic screening of reaction parameters:

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Microwave-assisted synthesis at 100–120°C reduces side reactions .

- Purification : Flash chromatography with ethyl acetate/hexane gradients minimizes product loss .

Q. How can researchers resolve discrepancies in crystallographic data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from disordered fluorine atoms or solvent inclusion. Strategies include:

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve data quality.

- Refinement : Apply restraints for fluorine atom positions and anisotropic displacement parameters.

- Validation : Cross-check with Hirshfeld surface analysis to identify packing defects .

Q. What in silico approaches are suitable for predicting the biological activity of this compound derivatives against specific targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) can predict binding affinities to targets like fungal oxysterol-binding proteins (e.g., Oxathiapiprolin’s mode of action) . Pharmacophore modeling (Schrödinger Phase) identifies critical substituent interactions, while QSAR studies correlate electronic descriptors (Hammett σ) with bioactivity .

Q. How does the substitution pattern on the pyrazole ring affect interactions with biological targets, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Position 1 : Bulky substituents (e.g., piperidinyl groups) enhance fungicidal activity by increasing hydrophobic interactions .

- Position 3 : Electron-deficient groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

- Fluorine Substitution : 2,6-Difluorophenyl groups optimize π-π stacking with aromatic residues in enzyme active sites, as seen in agrochemical leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.